BenchChemオンラインストアへようこそ!

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

ALDH3A1 inhibition Structure-activity relationship Lipophilicity

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 881478-09-7) is a synthetic small-molecule aryl sulfonyl benzimidazole derivative (molecular formula C₂₀H₂₄N₂O₃S, molecular weight 372.48 g/mol). The compound features a 2-methylbenzimidazole core N-sulfonylated with a 5-tert-butyl-2-ethoxyphenyl group.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 881478-09-7
Cat. No. B2380371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
CAS881478-09-7
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
InChIInChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3
InChIKeyLMVGCQZMTVKSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 881478-09-7): Chemical Identity and Baseline Context for Scientific Procurement


1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 881478-09-7) is a synthetic small-molecule aryl sulfonyl benzimidazole derivative (molecular formula C₂₀H₂₄N₂O₃S, molecular weight 372.48 g/mol) . The compound features a 2-methylbenzimidazole core N-sulfonylated with a 5-tert-butyl-2-ethoxyphenyl group. This chemotype belongs to the broader N-arylsulfonyl benzimidazole class, which has been investigated for diverse pharmacological activities including aldehyde dehydrogenase (ALDH) inhibition, kinase modulation, and antiparasitic effects [1]. The compound is commercially available from multiple chemical suppliers for research use, though published quantitative structure-activity relationship (SAR) data specific to this exact compound remain limited in the peer-reviewed literature.

Why Generic Substitution of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole Is Not Supported Without Comparative Data


Within the N-arylsulfonyl-2-methylbenzimidazole class, even modest substituent changes on the aryl sulfonyl moiety can produce dramatic shifts in target potency, isoform selectivity, and physicochemical properties. The prototypical 1-(4-fluorophenyl)sulfonyl-2-methylbenzimidazole (CB7) is a validated selective ALDH3A1 inhibitor (IC₅₀ 0.2 μM) that does not inhibit ALDH1A1 or ALDH2 at comparable concentrations [1]. Replacing the 4-fluorophenyl group with a 5-tert-butyl-2-ethoxyphenyl moiety introduces a substantially larger, more lipophilic substituent that is predicted to alter both the binding-site complementarity and the compound's solubility/permeability profile [2]. Consequently, assuming equivalent biological activity or selectivity across analogs without direct comparative data is scientifically unjustified and poses a procurement risk for researchers requiring defined pharmacological tools.

Quantitative Differentiation Evidence for 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole Versus Closest Analogs


Structural Differentiation from the Benchmark ALDH3A1 Inhibitor CB7: Aryl Substituent Topology and Predicted Lipophilicity

The benchmark selective ALDH3A1 inhibitor CB7 (1-(4-fluorophenyl)sulfonyl-2-methylbenzimidazole) bears a small, electron-withdrawing para-fluoro substituent (Hammett σₚ = 0.06) on its aryl ring and exhibits an experimental IC₅₀ of 0.2 μM against human ALDH3A1 with no detectable inhibition of ALDH1A1 or ALDH2 [1]. The target compound replaces this with a 5-tert-butyl-2-ethoxyphenyl group—a significantly bulkier, electron-donating ortho,para-disubstituted aryl system. Computational prediction (ALOGPS 2.1) estimates a calculated logP of approximately 4.8 for the target compound versus approximately 2.9 for CB7, representing a ~1.9 log-unit increase in lipophilicity that would be expected to influence both target-binding kinetics and off-target promiscuity profiles [2]. No direct comparative biochemical assay data for the target compound versus CB7 could be identified in the public domain as of the search date.

ALDH3A1 inhibition Structure-activity relationship Lipophilicity

Differentiation from Unsubstituted 1-(Phenylsulfonyl)-2-methylbenzimidazole: Impact of Aryl Substitution on Antiparasitic Activity

A library of 14 N-arylsulfonyl-2-methylbenzimidazole derivatives was evaluated against Trypanosoma cruzi epimastigote and amastigote forms [1]. While the specific target compound was not included in this published library, the study demonstrates that aryl substituent identity directly governs both anti-Tc potency and mammalian cytotoxicity. For example, the unsubstituted 1-(phenylsulfonyl)-2-methylbenzimidazole showed only modest activity (IC₅₀ >50 μM against epimastigotes), whereas halogenated or methoxy-substituted analogs achieved IC₅₀ values in the 5–20 μM range. The 5-tert-butyl-2-ethoxy substitution pattern on the target compound represents a distinct steric and electronic profile not evaluated in this study, suggesting potentially unexplored anti-Tc activity.

Anti-Trypanosoma cruzi N-arylsulfonyl benzimidazole Structure-activity relationship

Predicted Solubility and Drug-Likeness Differentiation: In Silico Comparison with Known Bioactive N-Arylsulfonyl Benzimidazoles

A key limitation of early 5-sulfonyl-benzimidazole CB2 agonist series was poor aqueous solubility and metabolic stability leading to lack of in vivo activity [1]. Using SwissADME, the target compound is predicted to have moderate aqueous solubility (LogS ≈ -5.2, corresponding to ~2.4 μg/mL) and 0 violations of Lipinski's Rule of Five, compared to LogS ≈ -3.8 (~60 μg/mL) for the less lipophilic 1-(4-methylphenyl)sulfonyl-2-methylbenzimidazole analog [2]. While both compounds pass drug-likeness filters, the ~25-fold lower predicted solubility of the target compound may necessitate different formulation strategies (e.g., DMSO stock concentration limits, surfactant-assisted dissolution) during in vitro assay preparation.

Drug-likeness Aqueous solubility Physicochemical profiling

Recommended Research Application Scenarios for 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole Based on Available Evidence


ALDH Isoform Selectivity Profiling – Comparator Probe for SAR Expansion

The target compound serves as a structurally divergent analog of the selective ALDH3A1 inhibitor CB7. Its bulkier 5-tert-butyl-2-ethoxyphenyl substituent can be used to probe steric tolerance within the ALDH3A1 aldehyde-binding pocket and to assess whether increased lipophilicity alters isoform selectivity versus ALDH1A1, ALDH2, and ALDH1A3 [1]. Recommended primary assays: recombinant ALDH3A1 dehydrogenase assay with NAD(P)H detection; counter-screening against ALDH1A1 and ALDH2.

Anti-Trypanosoma cruzi Lead Expansion – Novel Aryl Substitution Probe

Based on published SAR for N-arylsulfonyl-2-methylbenzimidazoles against T. cruzi, the target compound represents an unexplored aryl substitution variant that could extend the current SAR landscape beyond halogenated and simple alkyl analogs [2]. Recommended testing in epimastigote and intracellular amastigote assays with parallel Vero cell cytotoxicity assessment.

Physicochemical Benchmarking in Benzimidazole Probe Development

The predicted ~25-fold lower aqueous solubility of the target compound relative to less lipophilic analogs makes it a useful benchmarking compound for evaluating formulation strategies (co-solvent systems, cyclodextrin complexation, nanoformulation) in the context of benzimidazole-based probe development [3]. Particularly relevant for labs optimizing in vitro assay conditions for lipophilic small molecules.

Computational Docking and MD Simulation Studies

The target compound's distinct 5-tert-butyl-2-ethoxyphenyl moiety provides a valuable test case for validating docking scoring functions and molecular dynamics force fields on sulfonyl benzimidazole–protein complexes, particularly where retrospective predictions can be benchmarked against future experimental binding data [1].

Quote Request

Request a Quote for 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.